Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide structure
95088-20-3 structure
Product name:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
CAS No:95088-20-3
MF:C27H28BrF3N2O
Molecular Weight:533.423236846924
MDL:MFCD00082433
CID:61764
PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 化学的及び物理的性質

名前と識別子

    • N-(4-Trifloromethybenzyl)cinchoninum bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
    • N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE
    • U112
    • N-(4-Trifluoromethylbenzyl)cinchoniniumbromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%
    • N-[4-(trifluoromethyl)benzy]cinchoninium bromide
    • N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
    • (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide
    • 95088-20-3
    • SCHEMBL1657858
    • n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide
    • (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
    • (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
    • N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
    • MDL: MFCD00082433
    • インチ: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1
    • InChIKey: LOCWWLLFHKDFLF-IGKFHUQKSA-M
    • SMILES: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

計算された属性

  • 精确分子量: 532.13400
  • 同位素质量: 532.13371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 5
  • 複雑さ: 691
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 何もない
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • Color/Form: 淡黄色粉末
  • ゆうかいてん: 245 ºC (dec.)
  • Boiling Point: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 33.12000
  • LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Security Information

  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S22-S24/25-S26-S36
  • FLUKA BRAND F CODES:3
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T902025-50mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
50mg
$75.00 2023-05-17
TRC
T902025-10mg
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
95088-20-3
10mg
$64.00 2023-05-17
eNovation Chemicals LLC
D634569-5g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
5g
$695 2024-08-03
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2024-08-03
A2B Chem LLC
AI63884-100mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
100mg
$46.00 2024-07-18
1PlusChem
1P00IJ70-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$90.00 2024-04-19
Aaron
AR00IJFC-100mg
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)-
95088-20-3 98%
100mg
$66.00 2025-02-13
A2B Chem LLC
AI63884-1g
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
1g
$250.00 2024-07-18
A2B Chem LLC
AI63884-250mg
N-(4-Trifluoromethylbenzyl)cinchoninium bromide
95088-20-3 95%
250mg
$80.00 2024-07-18
eNovation Chemicals LLC
D634569-1g
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
95088-20-3 98%
1g
$225 2025-02-20

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Catalytic enantioselective epoxidation of nitroalkenes
Vidal-Albalat, A.; Swiderek, K.; Izquierdo, J.; Rodriguez, S.; Moliner, V.; et al, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Synthetic Circuit 2

Reaction Conditions
Reference
Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions
Arai, Shigeru; Tsuge, Hiroki; Shioiri, Takayuki, Tetrahedron Letters, 1998, 39(41), 7563-7566

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, 80 °C; 80 °C → 25 °C
Reference
Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents
Nicolaou, K. C. ; Liu, Guodu; Beabout, Kathryn; McCurry, Megan D.; Shamoo, Yousif, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Diethyl ether ;  0.5 h, rt
Reference
Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation
Li, Zhi; Lian, Ming-ming; Meng, Qing-wei, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

Synthetic Circuit 5

Reaction Conditions
Reference
Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts
Dehmlow, Eckehard Volker; Duttmann, Stephanie; Neumann, Beate; Stammler, Hans-Georg, European Journal of Organic Chemistry, 2002, (13), 2087-2093

Synthetic Circuit 7

Reaction Conditions
Reference
Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts
Adam, Waldemar; Rao, Paraselli Bheema; Degen, Hans-Georg; Levai, Albert; Patonay, Tamas; et al, Journal of Organic Chemistry, 2002, 67(1), 259-264

Synthetic Circuit 8

Reaction Conditions
Reference
Asymmetric synthesis of N-arylaziridines
Aires-de-Sousa, Joao; Prabhakar, Sundaresan; Lobo, Ana M.; Rosa, Ana M.; Gomes, Mario J. S.; et al, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3.5 h, reflux
Reference
Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts
Lian, Mingming; Li, Zhi; Du, Jian; Meng, Qingwei; Gao, Zhanxian, European Journal of Organic Chemistry, 2010, (34), 6525-6530

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Isopropanol ;  reflux
Reference
Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors
Ramic, Alma; Matosevic, Ana; Debanic, Barbara; Mikelic, Ana; Primozic, Ines; et al, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
A1238868
Purity:99%
はかる:1g
Price ($):364